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molecular formula C9H14N2 B181979 4-(Pyridin-4-yl)butan-1-amine CAS No. 62174-83-8

4-(Pyridin-4-yl)butan-1-amine

Cat. No. B181979
M. Wt: 150.22 g/mol
InChI Key: RKWNXDUZHXYGLN-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 30.0 g of 4-pyridinebutanenitrile in 200 ml of ethanol containing 7.5 ml of triethylamine was hydrogenated over 7.5 g of Raney cobalt at 100° C. and 1200 lbs. hydrogen pressure. The crude product obtained after filtration and concentration, was distilled to give 9.7 g (31%) of 4-pyridinebutanamine, bp 105°-112° C./0.8 mm. A second fraction (15.3 g, bp 112°-122° C.) consisted of a mixture by thin layer chromatography and was redistilled to give 4.74 g (15%) of 4-pyridinebutanamine, bp 95°-98° C./0.15 mm. The product was further characterized as the hydrochloride salt, mp 124°-125° C. (ethanolether).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][C:10]#[N:11])=[CH:3][CH:2]=1.C(N(CC)CC)C.[H][H]>C(O)C.[Co]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
FILTRATION
Type
FILTRATION
Details
after filtration and concentration
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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